molecular formula C20H36O2 B14356463 Icos-13-ynoic acid CAS No. 94676-57-0

Icos-13-ynoic acid

Cat. No.: B14356463
CAS No.: 94676-57-0
M. Wt: 308.5 g/mol
InChI Key: WLIMGYHPCVXHGB-UHFFFAOYSA-N
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Description

Icos-13-ynoic acid is a long-chain fatty acid with a unique structure characterized by a triple bond at the 13th carbon position This compound is part of the icosanoic acid family, which includes various derivatives with different degrees of unsaturation and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icos-13-ynoic acid typically involves the introduction of a triple bond into a long-chain fatty acid precursor. One common method is the partial hydrogenation of a precursor compound, such as icos-13-enoic acid, followed by dehydrohalogenation. The reaction conditions often require the use of strong bases like potassium tert-butoxide and solvents such as dimethyl sulfoxide (DMSO) to facilitate the elimination reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic dehydrogenation or the use of specialized reactors that can handle the high temperatures and pressures required for efficient synthesis. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Icos-13-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation can convert the triple bond to a double or single bond, yielding different saturated or unsaturated derivatives.

    Substitution: The triple bond can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Nucleophiles like organolithium or Grignard reagents are used under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Icos-13-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Icos-13-ynoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence membrane fluidity, and participate in signaling pathways. The triple bond in its structure allows for unique interactions with proteins and other biomolecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Icos-13-enoic acid: A similar compound with a double bond at the 13th position instead of a triple bond.

    Icosanoic acid: The fully saturated version of the compound, lacking any double or triple bonds.

    Icos-13-yn-1-ol: An alcohol derivative with a triple bond at the 13th position.

Uniqueness

Icos-13-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94676-57-0

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

icos-13-ynoic acid

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-6,9-19H2,1H3,(H,21,22)

InChI Key

WLIMGYHPCVXHGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCCCCCCCCCCCC(=O)O

Origin of Product

United States

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